molecular formula C16H14FN3S B8456624 4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine CAS No. 365428-84-8

4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine

Cat. No. B8456624
M. Wt: 299.4 g/mol
InChI Key: HDIUGMXXGNINFC-UHFFFAOYSA-N
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Patent
US09198426B2

Procedure details

With ice cooling, 23 ml of conc. sulphuric acid are added to 4.75 g (10.9 mmol) of N-benzyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridine-2-amine, and the reaction mixture is stirred at room temperature for 30 min. The reaction mixture is stirred into 100 ml of ice-water, the pH is adjusted to 10 using concentrated aqueous sodium hydroxide solution and the mixture is extracted with dichloromethane (3×100 ml). The combined organic phases are dried over MgSO4 and freed from the solvent under reduced pressure. The residue is triturated with MTBE and filtered off. The product obtained is 2.80 g (82%) of a beige solid; log P (pH2.7): 1.29 with MS (ESI): 300.1 ([M+H]+).
Quantity
23 mL
Type
reactant
Reaction Step One
Name
N-benzyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridine-2-amine
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
beige solid
Quantity
2.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C([NH:13][C:14]1[CH:19]=[C:18]([C:20]2[S:24][C:23]([CH2:25][CH3:26])=[N:22][C:21]=2[C:27]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=2)[CH:17]=[CH:16][N:15]=1)C1C=CC=CC=1.[OH-].[Na+]>>[CH2:25]([C:23]1[S:24][C:20]([C:18]2[CH:17]=[CH:16][N:15]=[C:14]([NH2:13])[CH:19]=2)=[C:21]([C:27]2[CH:28]=[CH:29][C:30]([F:33])=[CH:31][CH:32]=2)[N:22]=1)[CH3:26] |f:2.3|

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
N-benzyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridine-2-amine
Quantity
4.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=NC=CC(=C1)C1=C(N=C(S1)CC)C1=CC=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
beige solid
Quantity
2.8 g
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with dichloromethane (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The residue is triturated with MTBE
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
The product obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)C=1SC(=C(N1)C1=CC=C(C=C1)F)C1=CC(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.